1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
Description
Role of 1,2,4-Triazole Scaffolds in Modern Medicinal Chemistry
The 1,2,4-triazole nucleus has emerged as a cornerstone of heterocyclic drug design due to its unique physicochemical properties and broad bioactivity profile. The triad of nitrogen atoms within the ring enables diverse binding modes with biological targets, including hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites. For instance, the triazole ring’s electron-deficient nature facilitates interactions with amino acid residues in cytochrome P450 enzymes, a feature exploited in antifungal agents like voriconazole.
Recent studies highlight the scaffold’s adaptability in addressing multidrug resistance. By introducing substituents at positions 1, 3, and 5, researchers can modulate lipophilicity, metabolic stability, and target selectivity. A comparative analysis of triazole derivatives (Table 1) underscores how minor structural variations yield significant differences in biological activity.
Table 1: Biological Activities of Selected 1,2,4-Triazole Derivatives
The synthesis of 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine builds upon these principles. The isopropyl group enhances steric shielding to reduce off-target interactions, while the 2,2-dimethylpropan-1-amine side chain introduces a chiral center, potentially improving binding specificity to asymmetric protein pockets.
Historical Evolution of Trisubstituted Triazole Derivatives in Pharmacological Research
The development of trisubstituted 1,2,4-triazoles has evolved through three distinct phases: (1) early exploration of monosubstituted analogs, (2) rational design of disubstituted derivatives for improved pharmacokinetics, and (3) contemporary strategies for regioselective trisubstitution. Initial efforts in the 1980s focused on N1-alkylation, but these often yielded isomer mixtures due to the triazole ring’s tautomeric equilibria. For example, methylating 1H-1,2,4-triazole with methyl iodide produced both 1-methyl and 4-methyl isomers, complicating purification.
Breakthroughs in protecting group chemistry during the 2000s enabled precise functionalization. The patent CN113651762A exemplifies this progress, detailing a four-step synthesis that avoids isomerization by temporarily protecting the triazole’s 5-position with bromine or trimethylsilyl groups. This approach, combining potassium hydroxide-mediated N-methylation and lithium diisopropylamide (LDA)-assisted carboxylation, achieves >90% regiochemical control.
Parallel synthesis techniques further accelerated diversification. A 2021 study demonstrated the one-pot assembly of 1,3,5-trisubstituted triazoles from amidines, carboxylic acids, and hydrazines, achieving an 81% success rate across 392 library members. Such methodologies underscore the shift from serendipitous discovery to systematic structure-activity relationship (SAR) exploration.
Strategic Importance of Amine-Functionalized Triazole Architectures in Drug Design
The incorporation of amine moieties into triazole derivatives addresses two critical challenges in drug development: bioavailability and target engagement. Amines improve aqueous solubility through protonation at physiological pH, while their hydrogen-bonding capacity enhances binding to biological targets. In 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine, the primary amine at the 5-position serves as a handle for further derivatization, enabling conjugation with fluorescent tags or prodrug motifs.
Comparative studies of amine vs. non-amine analogs reveal marked differences in pharmacokinetics. For instance, replacing the 2,2-dimethylpropan-1-amine group with a methyl ester reduces blood-brain barrier penetration by 40%, highlighting the amine’s role in facilitating CNS access. Additionally, the branched alkyl chain confers metabolic stability by shielding the amine from oxidative deamination, a common degradation pathway in primary amines.
Current research focuses on leveraging these properties in anticancer agents. Molecular docking simulations indicate that the compound’s amine group forms a salt bridge with aspartate residues in kinase ATP-binding pockets, displacing water molecules to improve binding affinity. This mechanistic insight drives the design of next-generation tyrosine kinase inhibitors with reduced off-target effects.
Properties
Molecular Formula |
C11H22N4 |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-7(2)9-13-10(15(6)14-9)8(12)11(3,4)5/h7-8H,12H2,1-6H3 |
InChI Key |
XNSLUIXJUAWFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C(C(C)(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Alkylation: The triazole ring is then alkylated using isopropyl and methyl groups to form the desired triazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine (CAS 1343370-49-9)
- Structure : Linear propan-1-amine chain attached to the triazole ring.
- Molecular Formula : C9H18N4 (MW 182.27 g/mol).
- Key Differences :
- The linear amine chain lacks the 2,2-dimethyl branching, reducing steric hindrance and hydrophobicity (logP ~2.0).
- Enhanced solubility in polar solvents compared to the target compound.
- Applications : Used in pharmaceutical intermediates and agrochemical research due to its primary amine reactivity .
3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-amine (CAS 1269152-62-6)
- Structure: No amine chain; a simple triazole-5-amine.
- Molecular Formula : C6H12N4 (MW 140.19 g/mol).
- Key Differences :
- Absence of the dimethylpropylamine group limits its ability to engage in hydrogen bonding or hydrophobic interactions.
- Lower molecular weight improves metabolic stability but reduces bioavailability in lipid-rich environments.
- Applications : Primarily serves as a building block for more complex triazole derivatives .
1-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine (CAS 1269534-64-6)
- Structure : Oxadiazole ring replaces triazole; chromenyl and methylthio groups add complexity.
- Molecular Formula : C15H16ClN3O2S (MW 337.8 g/mol).
- Key Differences: Oxadiazole’s electron-deficient nature alters electronic properties compared to triazole.
- Applications : Likely explored for antimicrobial or anticancer activity due to heterocyclic diversity .
4-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine (CAS 1339342-72-1)
- Structure : Fused triazole-oxadiazole system with an amine group.
- Molecular Formula : C8H12N6O (MW 208.22 g/mol).
- Key Differences :
- Oxadiazole incorporation enhances thermal stability and rigidity.
- Smaller molecular size may improve membrane permeability.
- Applications: Potential use in high-temperature materials or as a ligand in catalysis .
Enzyme Inhibition Potential
- The target compound’s triazole core and branched amine chain resemble inhibitors of thiamine pyrophosphate-dependent enzymes (e.g., ’s triazole-pyrimidine hybrids). However, the dimethylpropylamine group may hinder binding to hydrophilic active sites compared to carboxylate-containing analogs .
- In contrast, 3-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine’s linear chain allows better flexibility for interacting with enzyme pockets .
Agrochemical Activity
- Triazole derivatives like those in exhibit fungicidal and plant-growth-regulating properties. The target compound’s hydrophobic substituents may enhance penetration through waxy plant cuticles, improving efficacy against fungal pathogens .
- Compared to oxadiazole-containing analogs (), triazole-based compounds generally show broader-spectrum bioactivity due to nitrogen-rich pharmacophores .
Biological Activity
1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine is a compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanism of action.
- IUPAC Name : 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine
- Molecular Formula : C₉H₁₈N₄
- CAS Number : 1344198-53-3
- Molecular Weight : 182.27 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its interactions with specific biological targets and its effects in vivo.
Anticancer Activity
Recent studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance:
- Mechanism of Action : Compounds similar to 1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine have been noted to interfere with the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival .
Neuropharmacological Effects
Triazole derivatives have been explored for their potential neuropharmacological effects:
- Dopamine D3 Receptor Antagonism : Some studies report that triazole compounds exhibit high affinity for dopamine D3 receptors, which are implicated in various neurological disorders. This antagonism may lead to reduced drug-seeking behavior in addiction models .
Study 1: Antitumor Activity
A study conducted on related triazole compounds demonstrated significant antitumor activity in mouse xenograft models. The compounds showed improved unbound drug exposure and effectively suppressed tumor growth at low doses .
Study 2: Neuropharmacological Profile
In vivo characterization of triazole derivatives revealed their ability to block conditioned place preference in models of nicotine and cocaine addiction. This suggests a potential therapeutic application for substance use disorders .
Data Tables
Q & A
Q. What are the key steps and challenges in synthesizing 1-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of triazole precursors and subsequent functionalization. Key steps include:
- Cyclization : Formation of the 1,2,4-triazole ring via condensation of hydrazine derivatives with nitriles or carbonyl compounds under controlled conditions (e.g., reflux in ethanol/water mixtures) .
- Alkylation : Introduction of the isopropyl and methyl groups to the triazole ring using alkyl halides or other electrophiles, requiring precise temperature control (60–80°C) and catalysts like K2CO3.
- Amine Functionalization : Coupling the triazole core with 2,2-dimethylpropan-1-amine via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., THF or DMF) .
Q. Challenges :
- Purity Control : Byproducts from incomplete alkylation or over-reaction must be minimized using chromatographic purification (e.g., silica gel column) .
- Steric Hindrance : Bulky substituents (e.g., isopropyl) may slow reaction kinetics, necessitating extended reaction times .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Structural elucidation relies on a combination of spectroscopic and analytical methods:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on distinguishing triazole ring protons (δ 7.5–8.5 ppm) and alkyl substituents (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 265.2) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; planar triazole rings and dihedral angles between substituents are critical for confirming spatial arrangement .
Q. What are the preliminary biological targets or applications explored for this compound?
Methodological Answer: Early studies focus on enzyme inhibition and receptor binding:
- Enzyme Assays : Screens against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC50 values typically 10–50 µM) .
- Molecular Docking : Computational models predict interactions with ATP-binding pockets due to the triazole ring’s π-π stacking potential .
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli (results often inconclusive without structural optimization) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer: Systematic optimization involves:
- DoE (Design of Experiments) : Varying solvent polarity (e.g., DMSO vs. DMF), temperature (40–100°C), and catalyst loading (5–20 mol%) to identify ideal parameters .
- In Situ Monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for triazole cyclization steps .
Data Contradiction Example :
Conflicting reports on optimal alkylation conditions (e.g., K2CO3 vs. NaH as base) suggest substrate-dependent reactivity, requiring case-by-case validation .
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria in the propan-1-amine chain) by acquiring spectra at –40°C to slow conformational exchange .
- 2D NMR (COSY, HSQC) : Correlates <sup>1</sup>H-<sup>13</sup>C couplings to assign overlapping signals (e.g., methyl groups in 2,2-dimethylpropan-1-amine) .
- Isotopic Labeling : Incorporation of <sup>15</sup>N into the triazole ring simplifies <sup>15</sup>N NMR interpretation .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- MD Simulations : All-atom molecular dynamics (100 ns trajectories) assess binding stability to kinases (e.g., EGFR) .
- QSAR Modeling : Correlates substituent electronegativity (e.g., isopropyl vs. trifluoroethyl) with bioactivity using Hammett constants .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for proposed analogs to prioritize synthesis .
Q. Table: Predicted Binding Affinities
| Target | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| EGFR Kinase | –9.2 | H-bond with triazole N-4, hydrophobic with isopropyl |
| CYP3A4 | –6.8 | π-stacking with phenylalanine residue |
Q. How do structural modifications (e.g., replacing isopropyl with cyclopropyl) affect bioactivity?
Methodological Answer:
- Analog Synthesis : Replace isopropyl with cyclopropyl via Suzuki-Miyaura coupling, maintaining triazole ring integrity .
- Bioactivity Comparison : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) to assess IC50 shifts. Cyclopropyl analogs often show 2–3x higher potency due to reduced steric bulk .
- Metabolic Stability : LC-MS/MS assays in liver microsomes reveal cyclopropyl derivatives have longer t1/2 (e.g., 4h vs. 1.5h for isopropyl) .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the amine group, improving solubility by 10-fold at pH 7.4 .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability while avoiding precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
